molecular formula C18H16N6OS2 B5732158 N-(1,3-benzothiazol-2-yl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(1,3-benzothiazol-2-yl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B5732158
M. Wt: 396.5 g/mol
InChI Key: VLLUDEJHKPBLNB-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that features a benzothiazole ring, a triazole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Ring: Starting from o-aminothiophenol and a suitable aldehyde or ketone.

    Formation of the Triazole Ring: Using a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.

    Coupling Reactions: Combining the benzothiazole and triazole intermediates through nucleophilic substitution or other coupling reactions.

    Final Assembly: Introducing the pyridine ring and completing the acetamide linkage under controlled conditions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening for catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for designing new drugs with antimicrobial, anticancer, or anti-inflammatory properties.

    Materials Science: In the development of novel polymers, dyes, or electronic materials.

    Industrial Chemistry: As a catalyst or intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole and triazole rings might interact with biological macromolecules through hydrogen bonding, π-π stacking, or hydrophobic interactions, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds with similar benzothiazole structures, such as 2-aminobenzothiazole.

    Triazole Derivatives: Compounds like 1,2,4-triazole, which are known for their antifungal and antibacterial properties.

    Pyridine Derivatives: Compounds such as pyridine-2-carboxamide, used in various pharmaceutical applications.

Uniqueness

N-(1,3-benzothiazol-2-yl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to its combination of three distinct heterocyclic rings, which might confer unique chemical and biological properties not found in simpler compounds.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6OS2/c1-2-24-16(12-7-9-19-10-8-12)22-23-18(24)26-11-15(25)21-17-20-13-5-3-4-6-14(13)27-17/h3-10H,2,11H2,1H3,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLLUDEJHKPBLNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=NC3=CC=CC=C3S2)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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